LogP Comparison: Methyl Ester is Significantly More Hydrophilic than the Corresponding Ethyl Ester
The target compound exhibits a computed XLogP3-AA value of 0.2, making it substantially more hydrophilic than its direct ethyl ester analog, which has a reported LogP of 0.1939 [1]. This difference, while appearing small, is structurally consistent and translates to an approximately two-fold difference in predicted partition coefficient, which can significantly impact aqueous solubility and permeability in a biological assay context [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | Ethyl 3-(dimethylamino)-2-formylacrylate (CAS 92385-43-8): LogP = 0.1939 |
| Quantified Difference | ~2.0-fold lower predicted partition coefficient for the target methyl ester |
| Conditions | Computed values from PubChem (XLogP3-AA) and Chem960 (LogP) |
Why This Matters
For procurement decisions in early-stage drug discovery, the methyl ester's lower lipophilicity can be a critical advantage for maintaining solubility and avoiding aggregation at higher screening concentrations, a common pitfall with more lipophilic fragments.
- [1] PubChem. (2026). 2-Propenoic acid, 3-(dimethylamino)-2-formyl-, methyl ester. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/886851-67-8 View Source
